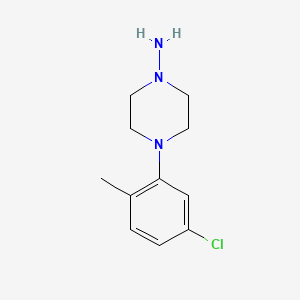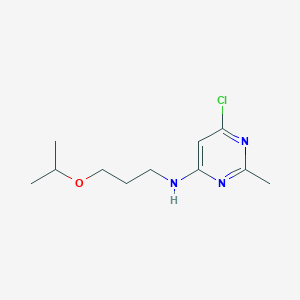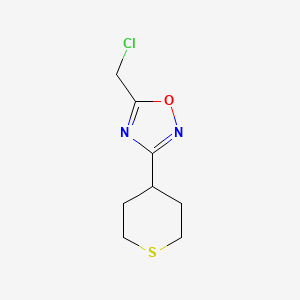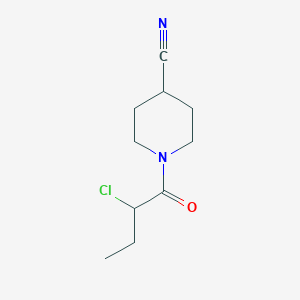![molecular formula C13H22ClNO2 B1479117 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one CAS No. 2097994-49-3](/img/structure/B1479117.png)
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired molecule. The choice of reactions depends on the functional groups present in the starting materials and the target molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The type of reactions depends on the functional groups present in the molecule. For example, a compound with a hydroxyl group (-OH) might undergo reactions typical for alcohols .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Organic Synthesis and Reactivity
The study by Nikiforova et al. (2021) demonstrates the reaction of arylmethylideneamino)phenols with Reformatsky reagents, leading to the formation of azaspiro[nonan-1-ones. This process involves organozinc reagent addition across the C=N double bond, followed by intramolecular cyclization, showcasing the compound's utility in constructing complex organic structures Nikiforova et al., 2021.
Antiviral Applications
Apaydın et al. (2019) explored the synthesis of 1-thia-4-azaspiro[decane-3-one derivatives with amide groups and different substitutions, revealing their potential against human coronavirus and influenza virus. Notably, certain compounds exhibited significant inhibitory effects on coronavirus replication, indicating the scaffold's relevance for antiviral drug development Apaydın et al., 2019.
Bioactive Compound Synthesis
Belikov et al. (2013) investigated the hydrolysis and acylation of imino groups in azaspiro[nona-3,6,8-triene derivatives, contributing to the synthesis of compounds with potential biological activity. This research highlights the compound's versatility in generating bioactive molecules through selective reactions Belikov et al., 2013.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)12(17)15-7-10(8-16)13(9-15)5-3-4-6-13/h10-11,16H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCKADTWSARHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C2(C1)CCCC2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1479041.png)
![5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479044.png)
![5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479045.png)
![5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479046.png)
![5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479048.png)




![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479053.png)
![5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479054.png)
